

Synthesis of albendazole using METHYL BENZIMIDAZOLE-5-CARBOXYLATE

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Compound of Interest

Compound Name: METHYL BENZIMIDAZOLE-5-CARBOXYLATE

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Application Notes and Protocols for the Synthesis of Albendazole

Introduction

Albendazole, a broad-spectrum anthelmintic, is a crucial medication for treating a variety of parasitic worm infestations in both humans and animals. Its synthesis is a topic of significant interest for researchers and professionals in drug development. While several synthetic routes to albendazole have been developed, this document focuses on a potential pathway originating from a benzimidazole core structure, as well as more established industrial methods.

Synthesis of Albendazole from a Benzimidazole Precursor

A synthetic route starting from a pre-formed benzimidazole ring, specifically methyl benzimidazole-2-carbamate (carbendazim), has been described. This method involves the introduction of the required propylthio group at the 5-position of the benzimidazole ring system through a series of chemical transformations.

Experimental Protocol

Step 1: Nitration of Methyl Benzimidazole-2-carbamate

- In a reaction flask, add 1.0 to 1.1 molar equivalents of methyl benzimidazole-2-carbamate to 2.0 to 5.9 molar equivalents of sulfuric acid.
- Cool the mixture to below 0°C.
- Slowly add 1.0 to 3.5 molar equivalents of fuming nitric acid, maintaining the temperature between 0 and 5°C.
- After the addition is complete, continue stirring the reaction mixture at a temperature below 10°C for 2 to 4 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the precipitate, wash with water until neutral, and dry to obtain 5-nitro-methyl benzimidazole-2-carbamate.^[1]

Step 2: Reduction of the Nitro Group

- Suspend the 5-nitro-methyl benzimidazole-2-carbamate in a suitable solvent.
- Add a reducing agent, such as sodium sulfide or perform catalytic hydrogenation, to reduce the nitro group to an amino group.^[1]
- Monitor the reaction until completion.
- Isolate the product, 5-amino-methyl benzimidazole-2-carbamate, by filtration and wash with water.

Step 3: Diazotization and Substitution to Introduce the Thiol Group

- Dissolve the 5-amino-methyl benzimidazole-2-carbamate in an acidic solution (e.g., hydrochloric acid and water) and cool to 0-5°C.
- Slowly add a solution of sodium nitrite to perform the diazotization reaction.
- In a separate flask, prepare a solution of a sulfur-containing nucleophile, such as sodium sulfide.^[1]

- Slowly add the diazotized solution to the sulfur nucleophile solution at a controlled temperature.
- Acidify the reaction mixture to precipitate the 5-mercapto-methyl benzimidazole-2-carbamate.
- Filter, wash, and dry the product.

Step 4: Alkylation to form Albendazole

- Dissolve the 5-mercapto-methyl benzimidazole-2-carbamate in an alkaline solution (e.g., sodium hydroxide in water).
- Add an alkylating agent, such as n-propyl bromide.
- Stir the reaction mixture until the reaction is complete.
- The product, albendazole, will precipitate from the solution.
- Filter the solid, wash with water, and dry.^[1]

Common Industrial Synthesis of Albendazole

The more prevalent industrial synthesis of albendazole typically starts from 2-nitroaniline or a substituted aniline derivative. This multi-step process is cost-effective and widely used for large-scale production.^{[2][3][4]}

Experimental Protocol

Step 1: Thiocyanation of 2-Nitroaniline

- Treat 2-nitroaniline with ammonium thiocyanate in the presence of a halogen (e.g., chlorine or bromine) in a suitable solvent like methanol at room temperature to yield 2-nitro-4-thiocyanoaniline.^{[2][3][4]}

Step 2: Propylation of 2-Nitro-4-thiocyanoaniline

- Alkylate 2-nitro-4-thiocyananiline with n-propyl bromide in the presence of a base (e.g., sodium hydroxide) and a solvent such as n-propanol. This step yields 4-propylthio-2-nitroaniline.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Step 3: Reduction of 4-Propylthio-2-nitroaniline

- Reduce the nitro group of 4-propylthio-2-nitroaniline to an amino group using a reducing agent like sodium sulfide or through catalytic hydrogenation (e.g., using a metal catalyst like Raney nickel) to produce 4-propylthio-o-phenylenediamine.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Step 4: Cyclization to form Albendazole

- Condense 4-propylthio-o-phenylenediamine with an alkali or alkaline earth metal salt of methylcyano carbamate in the presence of an acid (e.g., concentrated hydrochloric acid) in a solvent mixture like acetone and water.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Heat the reaction mixture to 80-85°C.
- Adjust the pH to 4-4.5 to facilitate the cyclization and precipitation of albendazole.[\[2\]](#)[\[6\]](#)
- Filter the product, wash with hot water, methanol, and acetone, and then dry.[\[2\]](#)[\[6\]](#)

Quantitative Data Summary

Step	Starting Material	Product	Reagents	Yield	Reference
Industrial Route					
1. Thiocyanation	2-Nitroaniline (360 kg)	2-Nitro-p-Thiocyananiline	Ammonium thiocyanate (407 kg), Chlorine gas, Methanol	504 kg	[2]
2. Propylation	2-Nitro-p-thiocyananiline (800 kg)	4-Propylthio-2-nitroaniline	n-propyl bromide, Caustic lye (700 kg), n-propanol	800 kg (92.6%)	[2]
3. Reduction	4-Propylthio-2-nitroaniline	4-Propylthio-o-phenylenediamine	Sodium hydrogen sulfide or Catalytic hydrogenation	Not specified	[2]
4. Cyclization	4-Propylthio-o-phenylenediamine (400 kg)	Albendazole	Methyl-N-Cyano Carbamate, Acetone (400 L), Water (380 L), Conc. HCl (360 kg)	500-520 kg	[2][6]
Alternative Route					
Overall Yield	Benzimidazole-2-methyl carbamate	Albendazole	Multi-step process	>58%	[1]

Purification of Albendazole

Crude albendazole can be purified using several methods to achieve the desired pharmaceutical-grade purity.

- **Mixed Solvent Method:** The crude product is washed with a mixture of toluene and ethanol, followed by dissolution in sulfuric acid, decolorization with activated carbon, and precipitation by neutralizing with ammonia.[7][8]
- **Acid-Base Purification:** The crude albendazole is dissolved in an acid like formic acid or hydrochloric acid, treated with activated carbon, and then precipitated by adding a base such as ammonia water to adjust the pH to 6-7.[7][8]
- **Recrystallization:** Recrystallization from a suitable solvent can also be employed to purify the final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the common industrial synthesis pathway for albendazole.



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Caption: Industrial Synthesis of Albendazole.

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